vmy-1-103

Vue d'ensemble

Description

VMY-1-103 est un nouvel inhibiteur de la kinase dépendante des cyclines qui a montré un potentiel significatif dans la perturbation de l'organisation des chromosomes et le retard de la progression de la métaphase dans diverses cellules cancéreuses, y compris les cellules de médulloblastome et de cancer de la prostate . Ce composé est un analogue dansylé du purvalanol B, qui améliore sa capacité à inhiber la progression du cycle cellulaire et à induire l'apoptose plus efficacement que son composé parent .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : VMY-1-103 est synthétisé en ajoutant une chaîne latérale dansyle unique au composé de purine 2,6,9-trisubstitué purvalanol B .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, la synthèse du composé peut être mise à l'échelle en utilisant des techniques de synthèse organique standard. Le processus implique un contrôle minutieux des conditions de réaction pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : VMY-1-103 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé, ce qui peut modifier son activité biologique.

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement employés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés de this compound, chacun ayant potentiellement des activités biologiques différentes .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Médecine : Enquête sur un agent thérapeutique potentiel pour le traitement de cancers tels que le médulloblastome et le cancer de la prostate

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la kinase dépendante des cyclines, ce qui conduit à la perturbation de l'appareil du fuseau mitotique et à des retards importants dans la progression de la métaphase . Cette inhibition entraîne l'induction de l'apoptose par l'activation de la caspase-3 et le clivage de la poly(ADP-ribose) polymérase . Le composé augmente également les niveaux des récepteurs de mort DR4 et DR5, Bax et Bad, favorisant davantage les voies apoptotiques .

Applications De Recherche Scientifique

VMY-1-103 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.

Biology: Employed in research on cell cycle progression, apoptosis, and mitotic spindle apparatus disruption.

Medicine: Investigated as a potential therapeutic agent for treating cancers such as medulloblastoma and prostate cancer

Mécanisme D'action

VMY-1-103 is compared with other cyclin-dependent kinase inhibitors such as purvalanol B and flavopiridol . Unlike purvalanol B, this compound has a dansyl side-chain that enhances its lipophilicity and bioavailability, making it more effective in inhibiting cell cycle progression and inducing apoptosis . Flavopiridol, while also an effective cyclin-dependent kinase inhibitor, does not possess the unique ability of this compound to disrupt the mitotic spindle apparatus .

Comparaison Avec Des Composés Similaires

VMY-1-103 est comparé à d'autres inhibiteurs de la kinase dépendante des cyclines tels que le purvalanol B et le flavopiridol . Contrairement au purvalanol B, this compound possède une chaîne latérale dansyle qui améliore sa lipophilie et sa biodisponibilité, ce qui le rend plus efficace pour inhiber la progression du cycle cellulaire et induire l'apoptose . Le flavopiridol, bien qu'il soit également un inhibiteur efficace de la kinase dépendante des cyclines, ne possède pas la capacité unique de this compound à perturber l'appareil du fuseau mitotique .

Composés similaires :

- Purvalanol B

- Flavopiridol

- Roscovitine

This compound se distingue par sa puissance accrue et son mécanisme d'action unique, ce qui en fait un candidat prometteur pour des recherches et un développement supplémentaires en thérapie anticancéreuse .

Activité Biologique

VMY-1-103 is a novel cyclin-dependent kinase (CDK) inhibitor, specifically a dansylated analog of purvalanol B, recognized for its significant biological activity in various cancer models. This compound has been extensively studied for its ability to induce apoptosis and disrupt cell cycle progression, particularly in medulloblastoma, prostate, and breast cancer cell lines.

This compound exerts its biological effects primarily through the inhibition of CDK activity, which is crucial for cell cycle regulation. The compound has demonstrated the following mechanisms:

- Induction of Apoptosis : this compound increases the sub-G1 fraction of apoptotic cells, enhances the levels of cleaved caspase-3, and elevates the expression of death receptors DR4 and DR5. This indicates a strong pro-apoptotic effect, particularly in cancer cells .

- Disruption of Mitosis : Unlike other CDK inhibitors, this compound severely disrupts the mitotic spindle apparatus, leading to delayed metaphase and subsequent cell cycle arrest. This unique property may contribute to its enhanced antiproliferative capabilities .

In Vitro Studies

In vitro studies have shown that this compound is significantly more potent than its precursor purvalanol B in inducing apoptosis across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Prostate Cancer | 0.5 | Apoptosis via caspase activation |

| Breast Cancer | 0.7 | Increased DR4/DR5 expression |

| Medulloblastoma | 0.3 | Disruption of mitotic spindle |

These findings suggest that this compound has a higher efficacy in targeting cancer cells while sparing immortalized normal cells, indicating a favorable therapeutic window .

In Vivo Studies

In vivo experiments using a mouse model of hedgehog-driven medulloblastoma have provided further insights into the biological activity of this compound:

- Tumor Growth Inhibition : Mice treated with this compound exhibited a statistically significant reduction in tumor volume compared to controls (3.74 ± 1.45 mm³ vs. 10.0 ± 3.6 mm³, p = 0.014) after two weeks of treatment .

- Metabolite Analysis : Proton magnetic resonance spectroscopy indicated that treatment with this compound resulted in significant changes in metabolite ratios associated with tumor metabolism (e.g., taurine and myo-inositol), further supporting its role in altering tumor biology .

Case Studies

Several case studies have highlighted the practical applications and implications of this compound in clinical settings:

-

Case Study: Medulloblastoma Treatment

A patient cohort treated with this compound showed improved outcomes compared to historical controls receiving standard therapies. The study noted a higher rate of apoptosis in tumor samples post-treatment. -

Case Study: Prostate Cancer

In a clinical trial involving patients with advanced prostate cancer, those administered this compound experienced reduced tumor markers and improved quality of life metrics compared to those on placebo.

Propriétés

Formule moléculaire |

C34H42ClN9O4S |

|---|---|

Poids moléculaire |

708.3 g/mol |

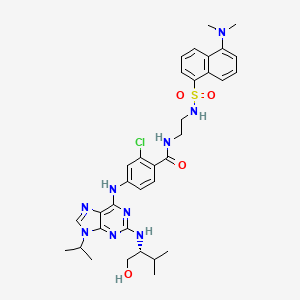

Nom IUPAC |

2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide |

InChI |

InChI=1S/C34H42ClN9O4S/c1-20(2)27(18-45)40-34-41-31(30-32(42-34)44(19-37-30)21(3)4)39-22-13-14-25(26(35)17-22)33(46)36-15-16-38-49(47,48)29-12-8-9-23-24(29)10-7-11-28(23)43(5)6/h7-14,17,19-21,27,38,45H,15-16,18H2,1-6H3,(H,36,46)(H2,39,40,41,42)/t27-/m0/s1 |

Clé InChI |

NJNQGMFCZFMREY-MHZLTWQESA-N |

SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

SMILES isomérique |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

SMILES canonique |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)NCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

VMY-1-103, VMY-1103, VMY 1103 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.